Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate
CAS No.: 113271-90-2
Cat. No.: VC17320234
Molecular Formula: C19H15ClN2O2
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113271-90-2 |
|---|---|
| Molecular Formula | C19H15ClN2O2 |
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C19H15ClN2O2/c1-2-24-18(23)15-16(13-9-5-3-6-10-13)21-19(20)22-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
| Standard InChI Key | VAASQSZNUJRHFT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common approach might include:
-
Starting Material: Begin with a pyrimidine base, such as 2-chloro-4,6-diphenylpyrimidine (CAS#: 2915-16-4), which can be modified to introduce the carboxylate group.
-
Carboxylation: Introduce a carboxyl group at the 5-position, possibly through a reaction involving a carboxylation agent.
-
Esterification: Convert the carboxylic acid to its ethyl ester using ethanol in the presence of an acid catalyst.
Potential Applications
Pyrimidine derivatives are widely used in pharmaceuticals due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate could serve as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
Research Findings and Challenges
While specific research findings on Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate are scarce, studies on similar pyrimidine compounds highlight their importance in medicinal chemistry. The challenge lies in synthesizing and characterizing these compounds efficiently to explore their full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume